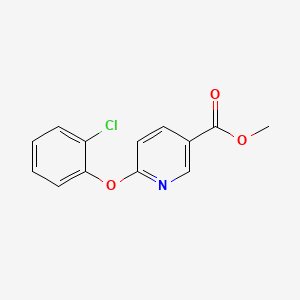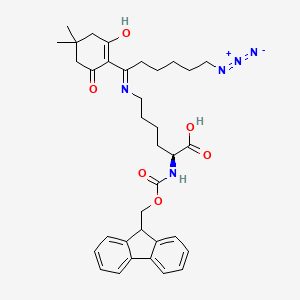
Fmoc-PEG(4)-Dde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-PEG(4)-Dde: is a compound that combines fluorenylmethyloxycarbonyl (Fmoc), polyethylene glycol (PEG) with four ethylene glycol units, and 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde). This compound is widely used in peptide synthesis and bioconjugation due to its unique properties, such as solubility in aqueous media and the ability to be selectively deprotected under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amine group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base like sodium carbonate.
PEGylation: Polyethylene glycol with four ethylene glycol units is then attached to the Fmoc-protected amine through a coupling reaction using a coupling reagent like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Dde Protection: Finally, the Dde group is introduced by reacting the intermediate with 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of Fmoc-PEG(4)-Dde typically involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Fmoc-PEG(4)-Dde undergoes deprotection reactions where the Fmoc group can be removed using a base like piperidine, and the Dde group can be removed using hydrazine.
Coupling Reactions: The compound can participate in coupling reactions with various amino acids or peptides, facilitated by coupling reagents like DIC and HOBt.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) at room temperature.
Dde Deprotection: Hydrazine in DMF at room temperature.
Coupling Reactions: DIC and HOBt in DMF at room temperature.
Major Products:
Deprotected Amine: Removal of the Fmoc group yields a free amine.
Deprotected Dde: Removal of the Dde group yields a free hydroxyl group.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-PEG(4)-Dde is extensively used in solid-phase peptide synthesis (SPPS) for the stepwise assembly of peptides.
Bioconjugation: The compound is used to link peptides or proteins to other molecules, such as drugs or imaging agents.
Biology and Medicine:
Drug Delivery: this compound-modified nanoparticles are used for targeted drug delivery, improving the solubility and stability of therapeutic agents.
Diagnostics: The compound is used in the development of diagnostic tools, such as biosensors and imaging agents.
Industry:
Material Science: this compound is used in the synthesis of hydrogels and other biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
Molecular Targets and Pathways:
Peptide Synthesis: The Fmoc group protects the amine group during peptide synthesis, preventing unwanted side reactions. The PEG spacer enhances solubility and reduces steric hindrance, while the Dde group allows for selective deprotection.
Drug Delivery: In drug delivery systems, Fmoc-PEG(4)-Dde enhances the solubility and stability of drugs, facilitating their transport to target cells or tissues.
Comparison with Similar Compounds
Fmoc-PEG(4)-NHS: Similar to Fmoc-PEG(4)-Dde but with an N-hydroxysuccinimide (NHS) ester group, used for bioconjugation.
Fmoc-PEG(4)-OH: Lacks the Dde group, used in peptide synthesis where selective deprotection is not required.
Uniqueness:
Selective Deprotection: this compound’s ability to undergo selective deprotection of the Dde group under mild conditions makes it unique and valuable in complex peptide synthesis and bioconjugation applications.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-hydroxypropoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H43NO9/c1-34(2)21-30(37)32(31(38)22-34)29(36)11-13-40-15-17-42-19-20-43-18-16-41-14-12-35-33(39)44-23-28-26-9-5-3-7-24(26)25-8-4-6-10-27(25)28/h3-10,28,36H,11-23H2,1-2H3,(H,35,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGXEIKUYIDINU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(=C(CCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H43NO9 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
609.7 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[4-(3-Trifluoromethyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6288419.png)







